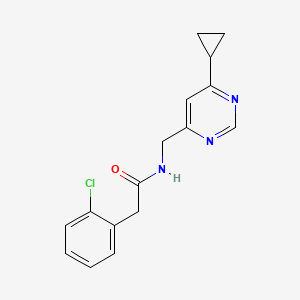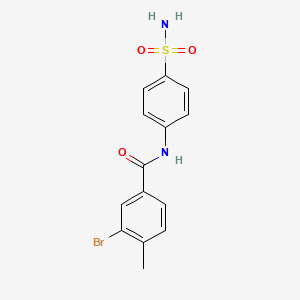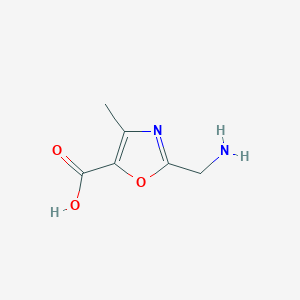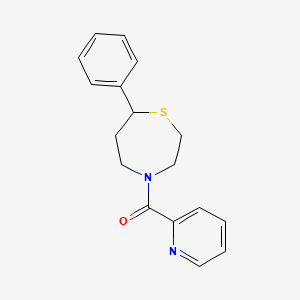![molecular formula C14H13N5O3S B2377882 N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2097867-67-7](/img/structure/B2377882.png)
N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various studies, making it a potential candidate for further research in the field of medicine and pharmacology.
Wissenschaftliche Forschungsanwendungen
Diversity-Oriented Synthesis and Biological Targets
Research demonstrates the synthesis of diverse non-natural compounds through methods such as oxidative carbon-hydrogen bond activation and click chemistry. These compounds, including tetrahydropyrans and triazoles, are designed for screening against various biological targets, hinting at their potential in drug discovery and biological research (Zaware et al., 2011).
Heterocyclic Compounds in Medicine and Pharmacy
Another study explores the significant role of pyrazole and 1,2,4-triazole derivatives in medicine and pharmacy, emphasizing their chemical modifiability and pharmacological potential. These findings underscore the importance of such heterocycles in developing new therapeutic agents (Fedotov et al., 2022).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups into polycarbazole derivatives and their copolymerization affects electrochemical and electrochromic properties. This research could inform the development of materials for electronic and optoelectronic applications (Hu et al., 2013).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity. This illustrates the potential of such compounds in addressing oxidative stress-related conditions (Chkirate et al., 2019).
Antibacterial and Antifungal Activity
Compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents. This research highlights the ongoing efforts to discover new antimicrobial agents to combat resistant pathogens (Azab et al., 2013).
Eigenschaften
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c20-13(14(21)17-12-2-6-22-18-12)15-8-11(10-3-7-23-9-10)19-5-1-4-16-19/h1-7,9,11H,8H2,(H,15,20)(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMPFGZSJRJXHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2377799.png)
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2377800.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2377804.png)

![1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2377807.png)
![2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2377809.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2377810.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2377816.png)


![1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2377821.png)